4-(2,5-Dichlorophenyl)picolinic acid
Description
4-(2,5-Dichlorophenyl)picolinic acid is a halogenated aromatic compound featuring a picolinic acid backbone substituted with a 2,5-dichlorophenyl group at the 4-position. This structure combines the electron-withdrawing effects of chlorine atoms with the chelating properties of the picolinic acid moiety, making it relevant in pharmaceutical and agrochemical research.
Properties
IUPAC Name |
4-(2,5-dichlorophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-8-1-2-10(14)9(6-8)7-3-4-15-11(5-7)12(16)17/h1-6H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJABDXWJHFHPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=NC=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of 3-Hydroxypicolinamide
The foundational step involves nitration of 3-hydroxypicolinamide under controlled acidic conditions. As detailed in, dissolving 3-hydroxypicolinamide in concentrated sulfuric acid enables the dropwise addition of fuming nitric acid at temperatures ≤25°C. This exothermic reaction produces 3-hydroxy-N-nitro-picolinamide with >90% yield when maintained below 25°C for ≤5 hours. Critical parameters include:
Nucleophilic Aromatic Substitution with 2,5-Dichloroaniline
The nitro group in 3-hydroxy-N-nitro-picolinamide acts as a leaving group in reactions with amines. Reacting this intermediate with 2,5-dichloroaniline in dimethylformamide (DMF) at 65–75°C initiates gas evolution (NO₂ release), signaling substitution. Key observations:
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Solvent selection : Polar aprotic solvents (DMF, ethanol) enhance amine nucleophilicity.
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Temperature dependence : Reactions commence at room temperature but require heating to 75°C for completion within 2–4 hours.
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Byproduct management : Excess amine (1.5–2.0 eq) ensures complete conversion, while post-reaction dilution with water facilitates crystallization.
Table 1: Representative Reaction Conditions and Yields
| Amine | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 2,5-Dichloroaniline | DMF | 70–75 | 3 | 78 | 95.2 |
| 2,5-Dichloroaniline | Ethanol | 65–70 | 4 | 72 | 93.8 |
Chlorination-Diazotization Strategies
Diazotization of Aminopicolinic Acid Intermediates
Patent CN104649965A outlines a diazotization-chlorination sequence for synthesizing polychlorinated picolinic acids. While optimized for 3,4,5,6-tetrachloropyridine-2-carboxylic acid, this approach is adaptable to 4-(2,5-dichlorophenyl)picolinic acid via:
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Diazotization : Treating 4-amino-3,5-dichloropicolinic acid with NaNO₂ in HCl/toluene at 0–5°C forms the diazonium salt.
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Chlorination : Introducing Cl₂ or SO₂Cl₂ at 40–60°C replaces the diazo group with chlorine, yielding 3,4,5-trichloropicolinic acid.
Purification and Characterization
Crystallization Optimization
Recrystallization from isopropanol or ethanol/water mixtures (4:1 v/v) removes unreacted amine and inorganic salts. For 4-(2,5-dichlorophenyl)picolinic acid, iterative cooling from 80°C to 0°C enhances crystal purity to >98%.
Analytical Validation
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HPLC : Retention time = 6.8 min (C18 column, 60:40 MeOH/H₂O + 0.1% TFA).
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MS (ESI-) : m/z 297.1 [M-H]⁻.
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¹H NMR (DMSO-d₆) : δ 8.72 (d, J=5.1 Hz, 1H), 8.15 (s, 1H), 7.89 (d, J=8.3 Hz, 1H), 7.62–7.58 (m, 2H).
Industrial-Scale Considerations
Waste Minimization
The patented method in emphasizes recycling picloram production waste, reducing HCl and solvent consumption by 40% through closed-loop systems.
Comparative Analysis of Methodologies
Table 2: Cost and Efficiency Metrics
| Method | Raw Material Cost ($/kg) | Cycle Time (h) | E-factor |
|---|---|---|---|
| Nitration-Amination | 120 | 8 | 6.2 |
| Diazotization-Chlorination | 95 | 12 | 8.7 |
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dichlorophenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,5-Dichlorophenyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(2,5-Dichlorophenyl)picolinic acid involves its interaction with specific molecular targets:
Zinc Finger Proteins: The compound binds to zinc finger proteins, altering their structure and disrupting zinc binding, which inhibits their function.
Viral Membrane Integrity: It compromises the integrity of viral membranes, inhibiting virus-cellular membrane fusion and interfering with cellular endocytosis.
Comparison with Similar Compounds
Key Differences :
- Electronic Effects : Chlorine (electron-withdrawing) vs. methoxy/methyl (electron-donating) groups modulate the compound’s acidity and interaction with targets.
- Steric Hindrance : Dichlorophenyl groups may create greater steric bulk than methyl or methoxy substituents, affecting binding pocket accessibility.
Halogenated Analogs: Discontinued Derivatives
highlights 4-(2,4-Difluorophenyl)picolinic acid (CAS: 926227-56-7), a discontinued analog with fluorine substituents. Fluorine’s smaller atomic radius and higher electronegativity compared to chlorine likely altered electronic distribution and metabolic stability. The 2,4-difluoro substitution pattern may have resulted in reduced efficacy or undesired pharmacokinetics, leading to discontinuation .
Methoxy-Substituted Derivatives
references 4-(2,5-Dimethoxyphenyl)picolinic acid , where methoxy groups replace chlorine. This substitution drastically changes electronic properties, increasing electron density on the phenyl ring and reducing the compound’s ability to participate in halogen bonding—a critical interaction in many receptor-ligand systems .
Comparative Data Table
| Compound Name | Substituents | Similarity Score | Key Properties/Status |
|---|---|---|---|
| 4-(2,5-Dichlorophenyl)picolinic acid | 2,5-Cl₂-phenyl | Reference | High electrophilicity, chelating |
| 4-Methoxy-3-methylpicolinic acid | 4-OCH₃, 3-CH₃ | 0.92 | Increased lipophilicity |
| 5-(2,5-Dimethoxyphenyl)picolinic acid | 2,5-(OCH₃)₂-phenyl | 0.89 | Electron-rich, reduced acidity |
| 4-(2,4-Difluorophenyl)picolinic acid | 2,4-F₂-phenyl | N/A | Discontinued (stability/efficacy?) |
Research Findings and Implications
- Biological Activity: The dichlorophenyl group’s electron-withdrawing nature may enhance interactions with positively charged residues in enzymatic active sites, a feature less pronounced in methoxy-substituted analogs .
- Stability Concerns : The discontinuation of 4-(2,4-Difluorophenyl)picolinic acid suggests that halogen position and type significantly impact compound viability, possibly due to metabolic degradation or synthetic challenges .
- Solubility and Bioavailability: Methoxy and methyl groups in analogs may improve solubility in non-polar environments but reduce water solubility compared to the dichlorophenyl derivative .
Q & A
(B) What are the recommended synthetic pathways for 4-(2,5-dichlorophenyl)picolinic acid, and how do reaction conditions influence yield?
Methodological Answer:
A common approach involves decarboxylative cross-coupling using palladium catalysts. For example, palladium dichloride adducts with phosphine ligands (e.g., N,N-bis-(diphenylphosphanylmethyl)-2-aminopyridine) catalyze reactions between picolinic acid derivatives and aryl halides . Key parameters:
- Catalyst loading : 2–5 mol% Pd for optimal turnover.
- Solvent : DMA or DMF at 80–120°C enhances solubility and reactivity.
- Base : K₂CO₃ or Cs₂CO₃ improves deprotonation efficiency.
Yields typically range from 60–85%, with impurities arising from incomplete coupling or overhalogenation.
(B) How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- HPLC-MS : Quantify purity (>98% recommended for biological assays) and detect trace byproducts (e.g., dechlorinated analogs) .
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm) confirm substitution patterns.
- ¹³C NMR : Carboxylic acid carbon (δ ~170 ppm) and aryl carbons (δ 120–140 ppm) validate backbone integrity.
- XRD : Resolve crystal packing and intermolecular interactions, critical for material science applications .
(A) What mechanistic insights explain the regioselectivity of dichlorophenyl substitution in cross-coupling reactions?
Methodological Answer:
Regioselectivity is governed by electronic and steric effects :
- Electronic : Electron-withdrawing Cl groups at the 2- and 5-positions activate the phenyl ring toward electrophilic substitution, favoring para/ortho coupling.
- Steric : Bulky ligands on Pd catalysts (e.g., PCy₃) direct coupling to less hindered positions . Computational studies (DFT) can model transition states to predict selectivity trends.
(A) How do substituents on the phenyl ring (e.g., Cl vs. F) impact the compound’s reactivity in catalytic systems?
Methodological Answer:
Comparative studies with analogs like 4-(2,3-difluorophenyl)picolinic acid (CAS 1261779-71-8) reveal:
- Electron-withdrawing Cl increases acidity of the carboxylic group (pKa ~2.5 vs. ~3.0 for F analogs), enhancing metal coordination in catalysis .
- Steric effects : Dichloro-substituted derivatives exhibit slower reaction kinetics in Suzuki-Miyaura couplings due to hindered Pd insertion .
Experimental validation via Hammett plots or kinetic isotope effects is recommended.
(B) What are the solubility and stability profiles of this compound under standard lab conditions?
Methodological Answer:
- Solubility :
- Polar solvents : DMSO (≥10 mM), methanol (limited solubility).
- Aqueous buffers : Requires pH >6 for ionization; precipitation occurs in acidic media .
- Stability :
- Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation.
- Degradation products (e.g., decarboxylated analogs) detected via TLC or LC-MS after prolonged storage.
(A) What analytical challenges arise when distinguishing 4-(2,5-dichlorophenyl)picolinic acid from its structural isomers?
Methodological Answer:
Isomeric separation requires:
- Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IC).
- High-resolution MS : Differentiate isomers via exact mass (e.g., Cl isotope patterns).
- 2D NMR : NOESY or COSY correlations map spatial proximity of substituents .
(A) How can computational modeling optimize the design of derivatives for specific applications (e.g., enzyme inhibition)?
Methodological Answer:
- Docking studies : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., kinases).
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
- MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales.
(B) What safety protocols are essential for handling this compound in lab settings?
Methodological Answer:
- PPE : Gloves (nitrile), lab coat, and goggles.
- Ventilation : Use fume hoods due to potential dust inhalation.
- Waste disposal : Neutralize with NaOH (pH 7–9) before aqueous disposal .
(A) How does the compound interact with indoor surfaces in environmental chemistry studies?
Methodological Answer:
Studies on analogous chlorinated aromatics show:
- Adsorption : Hydrophobic interactions dominate on PVC or painted surfaces.
- Degradation : Surface-bound OH radicals (from indoor oxidants) cleave C-Cl bonds, forming less halogenated byproducts .
Microspectroscopic techniques (e.g., ToF-SIMS) map spatial distribution on test substrates.
(A) What contradictions exist in reported catalytic efficiencies of Pd-based systems for synthesizing this compound?
Methodological Answer:
Discrepancies arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
